8-bromo-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
“8-bromo-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the linear formula C11H15BrN4O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H15BrN4O2 . The average mass is 315.172 Da .Scientific Research Applications
Potential Applications in Respiratory Conditions
Research involving similar purine derivatives has shown effectiveness in treating exercise-induced bronchospasm, a condition commonly associated with asthma. For instance, studies on (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione have demonstrated its active bronchodilator and antiallergic properties in both animal and clinical settings. In clinical trials, it effectively blocked exercise-induced reduction in FEV1 (a measure of lung function) and improved asthma disability scores (Cho Yw et al., 1981; Y. W. Cho et al., 1981).
Role in Urinary Calculi Analysis
Another area of research involving purine derivatives focuses on their identification in urinary calculi (kidney stones). Studies have identified methylated purines, including uric acid derivatives and xanthine, in kidney stones. These findings suggest the involvement of diet, drugs, and metabolic processes in the pathogenesis of urolithiasis (K. Safranow & Z. Machoy, 2005).
Potential Drug Interactions and Pharmacological Effects
Research on the interaction of drugs like aminophylline and salbutamol, both related to purine derivatives, reveals potential for extreme pharmacological effects such as tachycardia in conditions like Chronic Obstructive Pulmonary Disease (COPD). This underscores the importance of understanding drug interactions and monitoring for adverse effects in therapeutic settings (S. Meena, 2019).
Research on Cancer Therapeutics
Purine analogs have been investigated for their therapeutic potential in cancer. For instance, radioimmunotherapy studies using purine derivative-labeled monoclonal antibodies have shown promise in targeting specific cancer cells, such as in the treatment of breast cancer (S. Denardo et al., 1997).
Mechanism of Action
properties
IUPAC Name |
8-bromo-3-methyl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c1-3-4-5-6-16-7-8(13-10(16)12)15(2)11(18)14-9(7)17/h3-6H2,1-2H3,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMASMHUOZXZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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